N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-27-21-10-7-18(8-11-21)9-12-22(25)24-17-23(26,19-5-3-2-4-6-19)20-13-15-28-16-14-20/h2-8,10-11,20,26H,9,12-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWPOWICJKIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxane ring, the introduction of the phenylethyl group, and the final coupling with the 4-methoxyphenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce amines.
Scientific Research Applications
Chemical Synthesis
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in synthetic chemistry.
Synthetic Routes
The synthesis typically involves:
- Formation of the oxan ring.
- Introduction of functional groups such as methanesulfonyl and carboxamide.
- Attachment of the phenylethyl side chain.
These steps are optimized for yield and purity, often utilizing specific reaction conditions like temperature and solvent choice to enhance efficiency.
Biological Applications
In biological research, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide is investigated for its potential as a biochemical probe or inhibitor. It may interact with various biological targets, contributing to studies in pharmacology and drug development.
Therapeutic Potential
Research indicates that compounds with similar structures have been explored for their therapeutic effects in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed to create innovative products in pharmaceuticals and other chemical industries.
Material Development
The unique chemical characteristics allow for the formulation of advanced materials that may exhibit enhanced performance or novel functionalities. This application is particularly relevant in sectors focused on sustainable practices and green chemistry.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*logP estimated using fragment-based methods (e.g., methodology for proximity/resonance effects).
Functional Group Impact on Properties
Hydroxyl Group (Target Compound): Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to nonpolar analogs. Stereochemistry at the hydroxy-bearing carbon could influence receptor binding .
Oxan-4-yl (Tetrahydropyran) Ring :
- Increases rigidity and lipophilicity compared to simpler aliphatic chains (e.g., ’s 1-phenylpropan-2-yl).
- May improve metabolic stability over piperidine analogs () due to reduced basicity .
4-Methoxyphenyl Group (Common Feature) :
Pharmacological Implications
- Antimicrobial Activity : Amides with hydrogen-bonding networks (e.g., ) often exhibit antimicrobial properties; the target’s hydroxyl group could enhance this .
- Antioxidant Potential: Analogous hydroxamic acids in show radical scavenging; the target’s methoxyphenyl group may confer similar activity .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- A hydroxy group
- An oxan (tetrahydropyran) ring
- A phenylethyl side chain
- A methoxyphenyl moiety
This unique combination of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) .
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways associated with pain and inflammation .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to reduce LPS-induced NO and PGE2 production in RAW 264.7 macrophages, with a dose-dependent response observed .
Analgesic Properties
The compound has shown promise as an analgesic agent. In animal models, it has been reported to alleviate pain associated with inflammatory conditions, potentially offering a new avenue for pain management therapies .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Inflammatory Response : A study demonstrated that a structurally similar compound significantly inhibited the activation of NF-kB and MAPK pathways in LPS-stimulated cells, suggesting that this compound may exert similar effects .
- Analgesic Activity in Animal Models : In vivo experiments indicated that related compounds exhibited superior analgesic effects compared to traditional COX inhibitors in carrageenan-induced paw edema models, hinting at the therapeutic potential of this class of compounds .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of hydroxylated oxane intermediates with 4-methoxyphenylpropanamide derivatives. Mild reaction conditions (e.g., room temperature, anhydrous solvents like dichloromethane) are critical to preserve the hydroxy and oxane moieties . Catalysts such as lanthanide triflates or silver(I) triflate enhance intramolecular cyclization efficiency . Purity optimization requires iterative purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and validation by HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., hydroxy group at δ 1.5–2.0 ppm, aromatic protons at δ 6.8–7.4 ppm) and carbons (e.g., oxane C-O at δ 70–80 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (C₂₃H₃₀N₂O₄, calculated 422.47 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
Q. How does the compound’s stereochemistry influence its reactivity in substitution reactions?
- Methodological Answer : The hydroxy and oxane groups create steric hindrance, favoring nucleophilic substitutions at the less hindered propanamide chain. Computational modeling (e.g., DFT calculations) predicts reactivity hotspots, while experimental validation uses kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH (7–9) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use primary cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) with controls (e.g., dexamethasone).
- Employ dose-response curves (0.1–100 µM) and orthogonal assays (e.g., ELISA for cytokine profiling, MTT for cytotoxicity) .
- Perform molecular docking to assess binding affinity variations (e.g., COX-2 vs. caspase-3 targets) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug modification : Mask the hydroxy group with acetyl or phosphate esters to enhance bioavailability .
- Isotope labeling : Use ¹⁴C-labeled analogs for pharmacokinetic tracking in rodent models.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
Q. How does the oxane ring conformation affect interactions with biological targets?
- Methodological Answer :
- X-ray crystallography or cryo-EM of the compound bound to targets (e.g., GPCRs) reveals spatial constraints.
- Compare with analogs lacking the oxane moiety (e.g., tetrahydropyran derivatives) via surface plasmon resonance (SPR) to quantify binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
